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molecular formula C7H9NOS B8733799 Cyclopropyl(1,3-thiazol-2-yl)methanol

Cyclopropyl(1,3-thiazol-2-yl)methanol

Cat. No. B8733799
M. Wt: 155.22 g/mol
InChI Key: OHNCVUCHEITZAD-UHFFFAOYSA-N
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Patent
US08980934B2

Procedure details

A mixture of cyclopropyl(thiazol-2-yl)methanol (327 mg, 2.1 mmol) and MnO2 (1.0 g, 11 mmol) in DCM (10 mL) was stirred at rt for 2 days. The mixture was diluted with DCM, filtered through a cake of Celite and the filtrate was concentrated to give the title compound as a colourless oil (278 mg, 86%). The product used without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 7.93 (d, J=3.0 Hz, 1H), 7.61 (d, J=3.0 Hz, 1H), 3.05-3.22 (m, 1H), 1.16-1.30 (m, 2H), 0.98-1.11 (m, 2H); MS ESI 154.0 [M+M]+, calcd for [C7H7NOS+H]+ 154.0.
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([C:6]2[S:7][CH:8]=[CH:9][N:10]=2)[OH:5])[CH2:3][CH2:2]1>C(Cl)Cl.O=[Mn]=O>[CH:1]1([C:4]([C:6]2[S:7][CH:8]=[CH:9][N:10]=2)=[O:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
327 mg
Type
reactant
Smiles
C1(CC1)C(O)C=1SC=CN1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a cake of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(CC1)C(=O)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 278 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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